Enantiomeric Purity and Optical Rotation: (R)- vs. (S)-3-Hydroxy-γ-butyrolactone
The (R)-enantiomer exhibits an optical rotation [α]²³/D of +66° (c=1.15, CHCl₃) , while the (S)-enantiomer shows [α]²¹/D of +81° (c=2, ethanol) [1]. Both are commercially available with high enantiomeric excess (ee): 98% for (R) and 99.3% for (S) [2]. The difference in specific rotation values and solvent conditions reflects their opposite stereochemistry, which is critical for directing asymmetric reactions.
| Evidence Dimension | Optical Rotation (specific rotation) |
|---|---|
| Target Compound Data | [α]²³/D +66° (c=1.15, CHCl₃) |
| Comparator Or Baseline | [α]²¹/D +81° (c=2, ethanol) for (S)-enantiomer |
| Quantified Difference | Opposite signs and magnitudes; absolute difference in solvent-corrected values not directly comparable |
| Conditions | Polarimetry; (R) measured in chloroform, (S) in ethanol |
Why This Matters
Optical rotation confirms enantiopurity and guides stereochemical outcome in asymmetric synthesis, ensuring correct chiral induction.
- [1] ChemicalBook. (n.d.). (S)-3-Hydroxy-gamma-butyrolactone (CAS 7331-52-4). Retrieved from https://www.chemicalbook.cn View Source
- [2] Cao, Y., Niu, W., Guo, J., Liu, H., & Xian, M. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. Journal of Agricultural and Food Chemistry, 71(50), 20000-20010. View Source
